Ethyl 5-hydroxy-2-isobutylbenzofuran-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran-3-carboxylate esters, including ethyl 5-hydroxy-2-isobutylbenzofuran-3-carboxylate, can be achieved through the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of HBF4, followed by treatment with concentrated H2SO4 . Another method involves the condensation of acetylacetone with ethyl bromopyruvate, leading to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which is then transformed into the desired benzofuran derivative .
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods typically employ continuous flow reactors and advanced purification techniques to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxy-2-isobutylbenzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydrobenzofurans.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include quinones, hydrobenzofurans, and various substituted benzofuran derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 5-hydroxy-2-isobutylbenzofuran-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 5-hydroxy-2-isobutylbenzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The exact molecular targets and pathways vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 5-hydroxy-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 5-hydroxy-2-methyl-1-(pyridin-2-ylmethyl)benzo[g]indole-3-carboxylate
- Indole derivatives
Uniqueness
Ethyl 5-hydroxy-2-isobutylbenzofuran-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H18O4 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
ethyl 5-hydroxy-2-(2-methylpropyl)-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C15H18O4/c1-4-18-15(17)14-11-8-10(16)5-6-12(11)19-13(14)7-9(2)3/h5-6,8-9,16H,4,7H2,1-3H3 |
InChI Key |
FKUOVYBWAAUQGE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)O)CC(C)C |
Origin of Product |
United States |
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